molecular formula C3H7Na2O6P B7802628 disodium;1,3-dihydroxypropan-2-yl phosphate

disodium;1,3-dihydroxypropan-2-yl phosphate

Cat. No.: B7802628
M. Wt: 216.04 g/mol
InChI Key: AVPCPPOOQICIRJ-UHFFFAOYSA-L
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Description

Disodium;1,3-dihydroxypropan-2-yl phosphate is a chemical compound with the molecular formula C3H9Na2O6P. It is commonly used in various scientific and industrial applications due to its unique chemical properties. This compound is often utilized in the preparation of hydrogels and scaffolds, which have applications in tissue engineering and cell growth.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium;1,3-dihydroxypropan-2-yl phosphate typically involves the reaction of glycerol with phosphoric acid in the presence of sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

C3H8O3+H3PO4+2NaOHC3H9Na2O6P+2H2O\text{C3H8O3} + \text{H3PO4} + 2\text{NaOH} \rightarrow \text{C3H9Na2O6P} + 2\text{H2O} C3H8O3+H3PO4+2NaOH→C3H9Na2O6P+2H2O

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions in reactors equipped with temperature and pH control systems. The reactants are mixed in specific proportions, and the reaction is monitored to ensure complete conversion. The product is then purified through filtration and crystallization processes to obtain a high-purity compound.

Chemical Reactions Analysis

Types of Reactions

Disodium;1,3-dihydroxypropan-2-yl phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different phosphate derivatives.

    Reduction: It can be reduced under specific conditions to yield other glycerol derivatives.

    Substitution: The hydroxyl groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acid chlorides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various glycerol phosphate derivatives, which have different applications in scientific research and industry.

Scientific Research Applications

Disodium;1,3-dihydroxypropan-2-yl phosphate is widely used in scientific research due to its versatile properties. Some of its applications include:

    Chemistry: It is used as a reagent in the synthesis of other chemical compounds.

    Biology: The compound is utilized in the preparation of hydrogels and scaffolds for tissue engineering and cell growth.

    Medicine: It serves as a phosphatase inhibitor, promoting bone matrix mineralization and modulating bone cell metabolic activity.

    Industry: The compound is used as an additive in isolation mediums, providing phosphate ions for various industrial processes.

Mechanism of Action

The mechanism of action of disodium;1,3-dihydroxypropan-2-yl phosphate involves its interaction with specific molecular targets and pathways. In biological systems, it acts as a phosphate group donor, facilitating the phosphorylation of proteins and other molecules. This process is crucial for various cellular functions, including signal transduction and metabolic regulation.

Comparison with Similar Compounds

Disodium;1,3-dihydroxypropan-2-yl phosphate can be compared with other similar compounds such as:

    Sodium beta-glycerophosphate: Both compounds are used as phosphate donors in biological systems, but this compound has unique properties that make it more suitable for certain applications.

    Glycerol-2-phosphate: This compound is also used in tissue engineering and cell growth, but it differs in its chemical structure and specific applications.

Properties

IUPAC Name

disodium;1,3-dihydroxypropan-2-yl phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9O6P.2Na/c4-1-3(2-5)9-10(6,7)8;;/h3-5H,1-2H2,(H2,6,7,8);;/q;2*+1/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVPCPPOOQICIRJ-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)OP(=O)([O-])[O-])O.[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7Na2O6P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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